molecular formula C15H13F2N5 B12248587 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine

9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine

Cat. No.: B12248587
M. Wt: 301.29 g/mol
InChI Key: FVLATTDVTSIQFV-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H13F2N5

Molecular Weight

301.29 g/mol

IUPAC Name

9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]purin-6-amine

InChI

InChI=1S/C15H13F2N5/c16-11-2-1-3-12(17)10(11)6-18-14-13-15(20-7-19-14)22(8-21-13)9-4-5-9/h1-3,7-9H,4-6H2,(H,18,19,20)

InChI Key

FVLATTDVTSIQFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCC4=C(C=CC=C4F)F

Origin of Product

United States

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